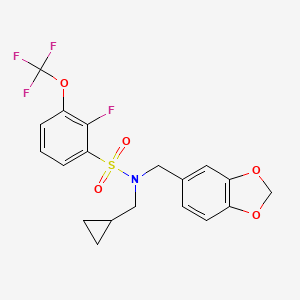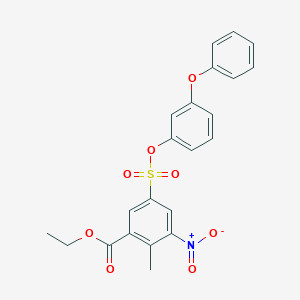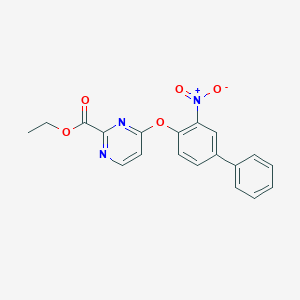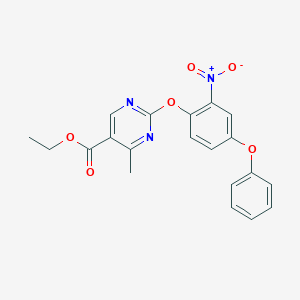![molecular formula C18H16N4O4 B7433315 ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate, also known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of quinone-based compounds that have been shown to possess anti-inflammatory and anti-cancer properties.
作用机制
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate exerts its effects by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the metabolism of quinone-based compounds. By inhibiting NQO1, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate prevents the activation of NF-κB, which in turn reduces the expression of pro-inflammatory and pro-cancer genes. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to induce the expression of genes involved in oxidative stress and DNA damage response, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is its specificity for NQO1, which makes it a useful tool for studying the role of NQO1 in cancer and inflammation. However, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to have off-target effects on other enzymes, which may limit its usefulness in certain experimental settings. Another limitation of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
未来方向
There are a number of potential future directions for research on ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate. One area of interest is the development of more potent and selective inhibitors of NQO1, which may have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the development of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate-based prodrugs that can be selectively activated in cancer cells, which may improve the specificity and efficacy of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate in cancer treatment. Finally, there is ongoing research on the role of NQO1 in other diseases, such as neurodegenerative disorders, which may lead to new therapeutic applications for ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate.
合成方法
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is synthesized by reacting 4-aminophenylacetic acid with 3-nitro-2-chloroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate. The synthesis of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
科学研究应用
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In preclinical studies, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been shown to reduce the growth and metastasis of cancer cells in vitro and in animal models. ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
属性
IUPAC Name |
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-2-26-18(23)20-14-9-7-13(8-10-14)19-17-16(22(24)25)11-12-5-3-4-6-15(12)21-17/h3-11H,2H2,1H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADMXWDGGNHWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B7433235.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)


![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)

![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
![ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)